NC(=O)c1cc(cc(c1)C(F)(F)F)C(F)(F)F
. The InChI representation is 1S/C9H5F6NO/c10-8(11,12)5-1-4(7(16)17)2-6(3-5)9(13,14)15/h1-3H,(H2,16,17)
.
3,5-Bis(trifluoromethyl)benzamide is a chemical compound characterized by its unique trifluoromethyl groups attached to the benzene ring, which significantly influence its chemical properties and biological activity. The compound has garnered attention in medicinal chemistry due to its potential applications as a therapeutic agent, particularly in the development of neurokinin receptor antagonists.
This compound falls under the category of benzamides, which are derivatives of benzoic acid where an amide group replaces the hydrogen atom of the carboxylic acid. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the molecule, making it a subject of interest in drug design. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(3,5-bis(trifluoromethyl)phenyl)formamide, and it is often referenced by its Chemical Abstracts Service number (CAS 22227-26-5) .
The synthesis of 3,5-bis(trifluoromethyl)benzamide can be achieved through several methods. One notable approach involves the direct amidation reaction between 3,5-bis(trifluoromethyl)benzylamine and a fatty acid, such as stearic acid, under solvent-free conditions. This method was reported to yield moderate amounts of the desired amide with minimal environmental impact due to the absence of solvents .
The synthesis typically requires heating the reactants at elevated temperatures (around 140 °C) for an extended period (24 hours), allowing for effective reaction completion. The product can then be purified using flash chromatography, employing a mixture of dichloromethane and methanol as eluent. This eco-friendly approach minimizes byproduct formation, primarily releasing water as a byproduct .
The molecular structure of 3,5-bis(trifluoromethyl)benzamide features a benzene ring substituted at positions 3 and 5 with trifluoromethyl groups. The amide functional group (-C(=O)NH-) is attached to one carbon of the benzene ring.
This structure contributes to its unique physical and chemical properties, including increased lipophilicity and potential biological activity.
3,5-bis(trifluoromethyl)benzamide is involved in various chemical reactions that exploit its functional groups. For instance, it can participate in nucleophilic substitutions or coupling reactions to form more complex molecules.
In synthetic applications, this compound serves as an important intermediate for developing pharmaceuticals targeting neurokinin receptors. Its reactivity can be enhanced or modified through further functionalization of the trifluoromethyl groups or the amide nitrogen .
The mechanism of action for compounds derived from 3,5-bis(trifluoromethyl)benzamide often involves antagonism at neurokinin receptors (NK1 and NK2). These receptors are implicated in various physiological processes, including pain perception and inflammatory responses.
Research indicates that derivatives of this compound exhibit significant antagonistic activity against neurokinin receptors, which could lead to therapeutic applications in treating conditions such as asthma and other inflammatory diseases . For example, DNK333, a compound derived from 3,5-bis(trifluoromethyl)benzamide, has shown efficacy in blocking bronchoconstriction induced by neurokinin A in clinical settings .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance have been employed to characterize this compound thoroughly .
3,5-bis(trifluoromethyl)benzamide finds applications primarily in medicinal chemistry. Its derivatives are being explored for their potential as:
Cholesteryl Ester Transfer Protein (CETP) mediates the transfer of cholesteryl esters from cardioprotective high-density lipoprotein (HDL) to atherogenic low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). Inhibiting CETP elevates HDL cholesterol while reducing LDL and triglycerides—a dual therapeutic effect crucial for managing hyperlipidemia and atherosclerosis [2] [4]. 3,5-Bis(trifluoromethyl)benzamide derivatives act as potent CETP inhibitors by competitively binding to CETP’s hydrophobic tunnel, a structural cavity essential for lipid transfer activity. Molecular docking studies reveal that the trifluoromethyl groups anchor the inhibitor via:
Table 1: CETP Inhibitory Activity of Key 3,5-Bis(trifluoromethyl)benzamide Derivatives
Compound | Substituent | IC₅₀ (μM) | Binding Affinity (kcal/mol) | Inhibition at 10 μM (%) |
---|---|---|---|---|
9a | Unsubstituted | 1.36 | -9.8 | 100 |
9b | ortho-CF₃ | 0.69 | -11.2 | 100 |
9c | meta-NO₂ | 1.03 | -10.1 | 92 |
10d | para-OMe | 3.81 | -8.3 | 42.2 |
Data derived from in vitro CETP assays and induced-fit docking simulations against PDB 4EWS [2] [4] [6].
Induced-fit docking (IFD) analyses demonstrate that derivatives like 9b induce conformational changes in CETP (e.g., helix H10 displacement), locking it in an inactive state. This disrupts ternary complex formation with HDL and LDL, halting lipid transfer [4] [8].
3,5-Bis(trifluoromethyl)benzamide-based CETP inhibitors significantly alter serum lipid profiles by selectively modulating lipoprotein dynamics. In vitro studies report 42.2–100% CETP inhibition at 10 μM concentrations across derivatives, directly correlating with increased HDL cholesterol and decreased LDL/triglycerides [2] [6]. The molecular efficacy arises from:
Table 2: Impact of Lead Derivative 9b on Atherogenic Lipid Parameters
Lipid Parameter | Baseline | Post-Treatment Change | p-value |
---|---|---|---|
HDL-C (mg/dL) | 35.2 ± 4.1 | +82.3% | <0.001 |
LDL-C (mg/dL) | 155.6 ± 12.3 | -37.8% | <0.001 |
Triglycerides (mg/dL) | 210.5 ± 18.7 | -29.1% | <0.01 |
CETP Activity (%) | 100 | 8.2 ± 1.1 | <0.001 |
Data from ex vivo plasma assays following 24-hour incubation with 1.0 μM compound 9b [2] [4].
Pharmacophore mapping confirms that 3,5-bis(trifluoromethyl)benzamide derivatives align with CETP inhibitor motifs: (i) a hydrophobic aromatic domain (-CF₃ groups), (ii) hydrogen-bond acceptor (amide carbonyl), and (iii) linker flexibility (benzylamino spacer). This alignment maximizes target engagement and lipid modulation [4] [6].
The trifluoromethyl motif significantly enhances CETP inhibition compared to non-fluorinated or mono-fluorinated benzamides. Key advantages include:
Table 3: Structure-Activity Relationship (SAR) of Benzamide Derivatives
Scaffold Type | Representative Compound | CETP IC₅₀ (μM) | Relative Potency |
---|---|---|---|
Non-fluorinated benzamide | 8e | 12.4 | 1.0x |
Mono-CF₃ benzamide | 8c | 4.2 | 3.0x |
3,5-Bis(CF₃) benzamide | 9b | 0.69 | 18.0x |
Ortho-CF₃ bis(trifluoromethyl) | 9c | 1.03 | 12.0x |
Comparative IC₅₀ values derived from standardized in vitro CETP inhibition assays [4] [6].
Notably, ortho-trifluoromethyl substitution (e.g., compound 9b) yields superior efficacy (IC₅₀ 0.69 μM) versus meta- or para-substituted derivatives. This results from optimized van der Waals contacts with CETP’s Leu209 and Phe263 residues [2] [6]. Conversely, electron-donating groups (e.g., methoxy) reduce activity by disrupting halogen bonding [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7